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Compound of Interest

Compound Name: 1-(Piperidin-2-yl)ethanone

Cat. No.: B1268322

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(Piperidin-2-yl)ethanone. Due to the limited availability of public experimental
spectra for this specific molecule, this document presents a combination of predicted data,
expected spectral characteristics based on analogous compounds, and general experimental
protocols for the acquisition of such data. This guide is intended to serve as a valuable
resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug
development.

Chemical Structure and Properties

Chemical Name: 1-(Piperidin-2-yl)ethanone Synonyms: 2-Acetylpiperidine Molecular
Formula: C7H13NO Molecular Weight: 127.18 g/mol CAS Number: 97073-22-8

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1-
(Piperidin-2-yl)ethanone. It is important to note that the NMR data presented is based on
computational predictions and should be confirmed with experimental analysis.

Table 1: Predicted **C NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1268322?utm_src=pdf-interest
https://www.benchchem.com/product/b1268322?utm_src=pdf-body
https://www.benchchem.com/product/b1268322?utm_src=pdf-body
https://www.benchchem.com/product/b1268322?utm_src=pdf-body
https://www.benchchem.com/product/b1268322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Atom No. Predicted Chemical Shift (ppm)
C=0 ~209

CH (Piperidine C2) ~55

CHs (Acetyl) ~25

CHz (Piperidine C6) ~46

CHz (Piperidine C3) ~26

CHz (Piperidine C5) ~24

CHz (Piperidine C4) ~24

Note: Predicted using computational models. Actual experimental values may vary.

Table 2: Expected *H NMR Spectral Data

Expected Chemical

Proton ) Multiplicity Notes
Shift (ppm)
Chemical shift is
NH Broad singlet 1H concentration and
solvent dependent.
o ] Coupled to protons on
CH (Piperidine C2) ~3.0-3.5 Multiplet
C3 and C6.
CHs (Acetyl) ~2.1 Singlet 3H
8H, complex
o ) overlapping signals
CH: (Piperidine) ~1.3-1.9 Multiplets

from C3, C4, C5, and
Ce6.

Note: These are estimated values based on the analysis of similar piperidine-containing

structures.

Table 3: Expected Infrared (IR) Absorption Bands
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Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (sp?3) 2850 - 3000 Strong

C=0 Stretch (Ketone) 1715 Strong

N-H Bend 1590 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Note: The carbonyl (C=0) stretch is a characteristic and strong absorption for ketones.[1]

Table 4: Expected Mass Spectrometry (MS) Data

lon Expected m/z Notes

[M]+e 127 Molecular lon

[M-CHs]+ 112 Loss of a methyl group.
[M-COCHs]+ 84 Loss of the acetyl group.

Note: A GC-MS spectrum for 1-(2-Piperidinyl)ethanone is available in spectral databases,
which can be used for confirmation of the molecular weight and fragmentation pattern.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.
These protocols are broadly applicable to small organic molecules like 1-(Piperidin-2-
yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Procedure:

e Sample Preparation: Dissolve approximately 5-10 mg of 1-(Piperidin-2-yl)ethanone in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent is
critical and should be one in which the compound is fully soluble.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the sample solution for chemical shift referencing (0O ppm).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

o

o Insert the tube into the NMR spectrometer.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum. Typical parameters include a 30° pulse angle and a
relaxation delay of 1-2 seconds.

o Acquire the proton-decoupled 3C NMR spectrum. This experiment typically requires a
larger number of scans than the *H spectrum due to the lower natural abundance of the
13C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:

o Sample Preparation (Neat Liquid): If 1-(Piperidin-2-yl)ethanone is a liquid, a thin film can
be prepared.

o Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1268322?utm_src=pdf-body
https://www.benchchem.com/product/b1268322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Gently press the plates together to form a thin, uniform film.

o Sample Preparation (KBr Pellet): If the compound is a solid, a KBr pellet can be prepared.

o Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar

and pestle.
o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Place the prepared sample in the sample holder of the FTIR spectrometer.
o Record a background spectrum of the empty spectrometer.

o Record the spectrum of the sample. The instrument software will automatically ratio the
sample spectrum to the background spectrum to produce the final absorbance or
transmittance spectrum. Saturated aliphatic ketones typically show a strong C=0
stretching band around 1715 cm~1.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to
confirm its identity and aid in structure elucidation.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS) for sample introduction and separation.

Procedure:

o Sample Preparation: Prepare a dilute solution of 1-(Piperidin-2-yl)ethanone in a volatile
organic solvent (e.g., methanol, acetonitrile).

o Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the
sample is injected into the gas chromatograph, where it is vaporized and separated before
entering the mass spectrometer. For LC-MS, the sample is separated by liquid
chromatography before introduction into the ion source.
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« lonization: The sample molecules are ionized in the ion source. Electron ionization (El) is
common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

e Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-
to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z. Accurate mass measurements can be achieved by
calibrating the instrument with a known reference compound.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
molecule like 1-(Piperidin-2-yl)ethanone.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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